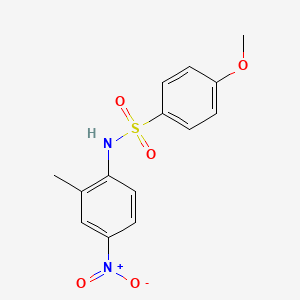
4-methoxy-N-(2-methyl-4-nitrophenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-(2-methyl-4-nitrophenyl)benzenesulfonamide, also known as MNBS, is a sulfonamide compound that has been extensively studied for its potential therapeutic applications. The compound has been shown to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antifungal properties.
Mecanismo De Acción
The mechanism of action of 4-methoxy-N-(2-methyl-4-nitrophenyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-methoxy-N-(2-methyl-4-nitrophenyl)benzenesulfonamide has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory prostaglandins. 4-methoxy-N-(2-methyl-4-nitrophenyl)benzenesulfonamide has also been shown to inhibit the activity of NF-κB, a transcription factor involved in the regulation of immune and inflammatory responses. Additionally, 4-methoxy-N-(2-methyl-4-nitrophenyl)benzenesulfonamide has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
4-methoxy-N-(2-methyl-4-nitrophenyl)benzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 4-methoxy-N-(2-methyl-4-nitrophenyl)benzenesulfonamide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, 4-methoxy-N-(2-methyl-4-nitrophenyl)benzenesulfonamide has been shown to inhibit the growth of several fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-methoxy-N-(2-methyl-4-nitrophenyl)benzenesulfonamide is its wide range of biological activities, which makes it a promising candidate for the development of new therapeutics. Additionally, the synthesis method of 4-methoxy-N-(2-methyl-4-nitrophenyl)benzenesulfonamide is straightforward and can be easily scaled up for large-scale production. However, one of the limitations of 4-methoxy-N-(2-methyl-4-nitrophenyl)benzenesulfonamide is its potential toxicity, which needs to be carefully evaluated before its use in clinical settings.
Direcciones Futuras
There are several future directions for research on 4-methoxy-N-(2-methyl-4-nitrophenyl)benzenesulfonamide. One potential direction is to investigate its potential as a therapeutic for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to investigate its potential as a therapeutic for various types of cancer. Additionally, further research is needed to evaluate the potential toxicity of 4-methoxy-N-(2-methyl-4-nitrophenyl)benzenesulfonamide and its safety for use in clinical settings.
Métodos De Síntesis
The synthesis of 4-methoxy-N-(2-methyl-4-nitrophenyl)benzenesulfonamide involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-methyl-4-nitroaniline in the presence of a base. The resulting product is then purified through recrystallization to obtain pure 4-methoxy-N-(2-methyl-4-nitrophenyl)benzenesulfonamide. The synthesis method is straightforward and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
4-methoxy-N-(2-methyl-4-nitrophenyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 4-methoxy-N-(2-methyl-4-nitrophenyl)benzenesulfonamide has also been shown to have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, 4-methoxy-N-(2-methyl-4-nitrophenyl)benzenesulfonamide has been shown to have antifungal properties by inhibiting the growth of several fungal strains.
Propiedades
IUPAC Name |
4-methoxy-N-(2-methyl-4-nitrophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S/c1-10-9-11(16(17)18)3-8-14(10)15-22(19,20)13-6-4-12(21-2)5-7-13/h3-9,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSXKHHECBQBQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5193587.png)
![3-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5193593.png)
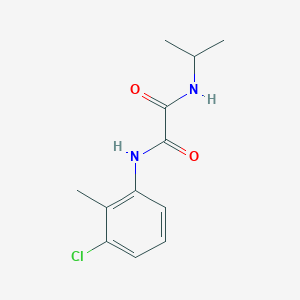
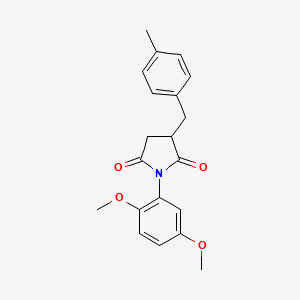
![3-chloro-N-cyclopentyl-4-{[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5193635.png)
![8-[2-(4-ethylphenoxy)ethoxy]quinoline](/img/structure/B5193642.png)
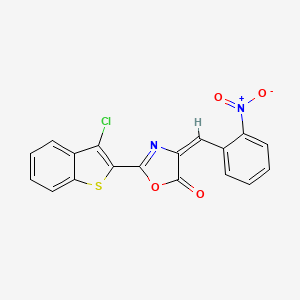
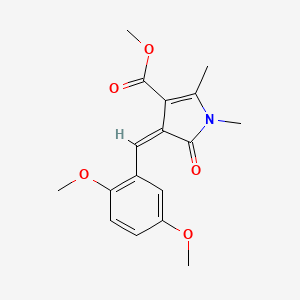
![4-{2-[(4-sec-butylphenyl)thio]ethyl}pyridine hydrochloride](/img/structure/B5193656.png)
![3-{1-[(4-methoxy-1-naphthyl)methyl]-2-piperidinyl}pyridine](/img/structure/B5193667.png)
![19-isopropyl-5,9-dimethyl-15-(3-methylphenyl)-14,16-dioxo-15-azapentacyclo[10.5.2.0~1,10~.0~4,9~.0~13,17~]nonadec-18-ene-5-carboxylic acid](/img/structure/B5193673.png)
![N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5193679.png)
![9-benzyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5193683.png)
![N-(1-{1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B5193685.png)